(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
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Overview
Description
(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structural features, including a chloro and trifluoromethyl group attached to a phenyl ring, and an ethane-1,2-diamine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a suitable phenyl precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the addition of the ethane-1,2-diamine moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are essential to obtain the final product in high quality.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating biological pathways and eliciting specific responses. Detailed studies on its binding affinity, kinetics, and pathway modulation are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
- (1R)-1-[2-Bromo-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
- (1R)-1-[2-Chloro-5-(difluoromethyl)phenyl]ethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl exhibits unique reactivity due to the specific positioning of the chloro and trifluoromethyl groups. This positioning influences its chemical behavior, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H12Cl3F3N2 |
---|---|
Molecular Weight |
311.6 g/mol |
IUPAC Name |
(1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H10ClF3N2.2ClH/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14;;/h1-3,8H,4,14-15H2;2*1H/t8-;;/m0../s1 |
InChI Key |
CTRIMLNHUPUVQG-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CN)N)Cl.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)Cl.Cl.Cl |
Origin of Product |
United States |
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